2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER
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Overview
Description
2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER is a complex organic compound that belongs to the class of benzoindazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and indazole precursors. Common synthetic routes may involve:
Nitration and Reduction: Nitration of benzene derivatives followed by reduction to form amines.
Cyclization: Formation of the indazole ring through cyclization reactions.
Etherification: Introduction of the methyl ether group through etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-AC-3-(4-CHLOROPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER
- 2-AC-3-(4-FLUOROPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER
Uniqueness
The uniqueness of 2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-12(24)23-20(14-3-7-15(21)8-4-14)17-10-6-13-5-9-16(25-2)11-18(13)19(17)22-23/h3-5,7-9,11,17,20H,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZADRRLVMHCRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386202 |
Source
|
Record name | AC1MEH4B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-41-3 |
Source
|
Record name | AC1MEH4B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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